(2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with a nitro group and a methyl group The compound also contains a methoxyethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methoxyethylamine Moiety: This step involves the reaction of the pyrazole derivative with 2-methoxyethylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl or aryl halides, bases like potassium carbonate.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: (2-aminoethyl)[(1-methyl-3-amino-1H-pyrazol-5-yl)methyl]amine.
Substitution: Various alkyl or aryl derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry
In chemistry, (2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound’s structure suggests potential biological activity. It could be investigated for its interactions with various biological targets, such as enzymes or receptors, which may lead to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. Its unique structure may offer therapeutic benefits in treating diseases such as cancer or infections.
Industry
Industrially, this compound could be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-4-yl)methyl]amine: Similar structure but with the nitro group at a different position on the pyrazole ring.
(2-methoxyethyl)[(1-methyl-3-nitro-1H-imidazol-5-yl)methyl]amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
(2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)ethyl]amine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(2-methoxyethyl)[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methoxyethylamine moiety. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-[(2-methyl-5-nitropyrazol-3-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O3/c1-11-7(6-9-3-4-15-2)5-8(10-11)12(13)14/h5,9H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPFORNFWQXGDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])CNCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.